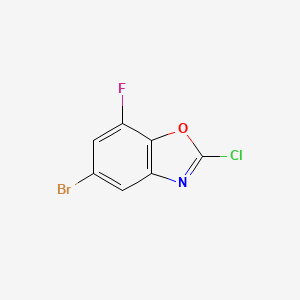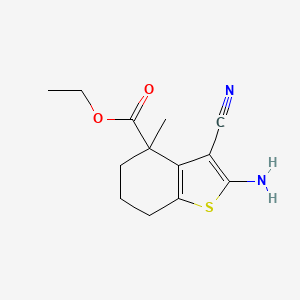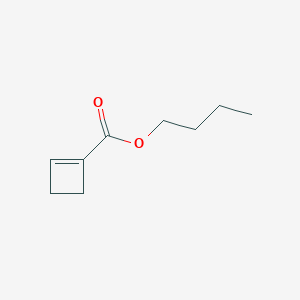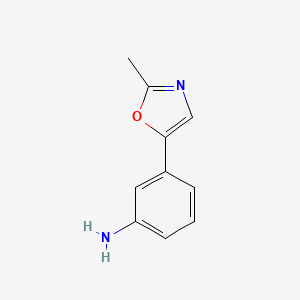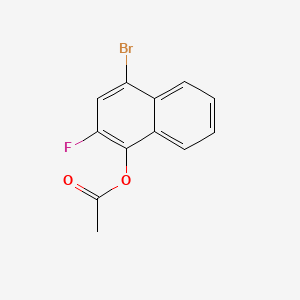
4-Bromo-2-fluoro-1-naphthyl Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-fluoro-1-naphthyl Acetate is an organic compound that belongs to the class of naphthyl acetates. It is characterized by the presence of bromine and fluorine atoms attached to the naphthalene ring, which is further esterified with acetic acid. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-naphthyl Acetate typically involves the bromination and fluorination of naphthalene derivatives followed by esterification. One common method includes:
Bromination: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: The brominated naphthalene is then subjected to fluorination using a fluorinating agent such as Selectfluor.
Esterification: The resulting 4-bromo-2-fluoro-1-naphthol is esterified with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and fluorination processes followed by esterification under controlled conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted naphthyl acetates are formed.
Oxidation Products: Oxidized derivatives such as naphthoquinones.
Reduction Products: Reduced derivatives like naphthols.
Hydrolysis Products: Naphthoic acid and ethanol.
科学研究应用
4-Bromo-2-fluoro-1-naphthyl Acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-2-fluoro-1-naphthyl Acetate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The ester group facilitates its incorporation into larger molecular frameworks. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles.
相似化合物的比较
4-Bromo-1-naphthyl Acetate: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Fluoro-1-naphthyl Acetate: Lacks the bromine atom, affecting its chemical properties and uses.
4-Chloro-2-fluoro-1-naphthyl Acetate: Contains chlorine instead of bromine, leading to variations in reactivity and applications.
Uniqueness: 4-Bromo-2-fluoro-1-naphthyl Acetate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity patterns. This dual substitution enhances its versatility in organic synthesis and research applications.
属性
分子式 |
C12H8BrFO2 |
|---|---|
分子量 |
283.09 g/mol |
IUPAC 名称 |
(4-bromo-2-fluoronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H8BrFO2/c1-7(15)16-12-9-5-3-2-4-8(9)10(13)6-11(12)14/h2-6H,1H3 |
InChI 键 |
QUCJPBADRPDJKR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C2=CC=CC=C21)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


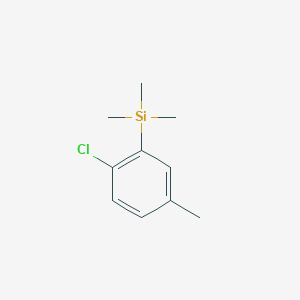
![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)

![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)





